molecular formula C17H34N4O10 B1201364 Ribostamicina CAS No. 25546-65-0

Ribostamicina

Número de catálogo: B1201364
Número CAS: 25546-65-0
Peso molecular: 454.5 g/mol
Clave InChI: NSKGQURZWSPSBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Mecanismo De Acción

Target of Action

Ribostamycin primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell . Ribostamycin also interacts with other targets such as Protein disulfide-isomerase in humans, 30S ribosomal protein S12 in Escherichia coli, and Aminoglycoside N (6’)-acetyltransferase type 1 in Salmonella enteritidis .

Mode of Action

Ribostamycin, like other aminoglycosides, binds to the bacterial 30S ribosomal subunit . This binding inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site and causes misreading of mRNA . As a result, the bacterium becomes unable to synthesize proteins vital to its growth .

Biochemical Pathways

It is thought to be produced via the paromamine to neamine pathway, as shown in analogous pathways of butirosin and neomycin biosynthesis . A detailed understanding of the complete biosynthetic pathway of aminoglycosides and their biosynthetic enzymes will allow us to generate more robust antibiotic agents .

Pharmacokinetics

A study on pediatric patients showed that the absorption rate constant (k a), elimination rate constant (k e), time to peak serum concentration (t max), elimination half-life (t ½), apparent volume of distribution (vd/f), total body clearance (cl) and area under the serum concentration-time curve (auc) were significantly different in infants under 6 months from those in children over 3 years . The absorption of ribostamycin in infants was more rapid than that in children, but elimination was slower .

Result of Action

The binding of Ribostamycin to the bacterial 30S ribosomal subunit leads to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading . This leaves the bacterium unable to synthesize proteins vital to its growth . The minimum inhibitory concentration (MIC) of ribostamycin against three different Escherichia coli strains is in the range of 0.9–7.2 μM and against a strain of Haemophilus influenzae is 0.5 μM .

Action Environment

Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance . These factors include human misuse of antibiotics . .

Análisis Bioquímico

Biochemical Properties

Ribostamycin plays a crucial role in inhibiting bacterial protein synthesis. It binds to the bacterial 30S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site and causing misreading of mRNA . This interaction leaves the bacterium unable to synthesize essential proteins, ultimately leading to its death. Ribostamycin interacts with various enzymes and proteins, including aminoglycoside N(6’)-acetyltransferase type 1 and aminoglycoside 2’-N-acetyltransferase, which are involved in resistance mechanisms .

Cellular Effects

Ribostamycin exerts significant effects on bacterial cells by disrupting protein synthesis. This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The antibiotic’s interference with protein synthesis leads to the accumulation of defective proteins, which can trigger stress responses and ultimately result in cell death .

Molecular Mechanism

At the molecular level, ribostamycin binds to the bacterial 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA and causing misreading of mRNA . This binding interaction prevents the bacterium from synthesizing vital proteins, leading to its inability to grow and reproduce. Additionally, ribostamycin can be modified by bacterial enzymes through phosphorylation, adenylation, and acetylation, which can confer resistance to the antibiotic .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ribostamycin can change over time due to its stability and degradation. Ribostamycin is relatively stable, but its efficacy can decrease over time due to the development of bacterial resistance mechanisms . Long-term exposure to ribostamycin can lead to the selection of resistant bacterial strains, which can impact its effectiveness in treating infections .

Dosage Effects in Animal Models

The effects of ribostamycin vary with different dosages in animal models. At therapeutic doses, ribostamycin effectively inhibits bacterial growth and treats infections. At high doses, ribostamycin can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Ribostamycin is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The biosynthesis of ribostamycin begins with the sugar D-glucose, which is phosphorylated to form glucose-6-phosphate . Various enzymes, including rbmA, rbmB, and rbmC, catalyze subsequent steps in the pathway, leading to the formation of ribostamycin . These enzymes play a crucial role in the antibiotic’s production and activity.

Transport and Distribution

Ribostamycin is transported and distributed within bacterial cells through various mechanisms. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes . Once inside the cell, ribostamycin can accumulate in specific compartments, where it exerts its antibacterial effects .

Subcellular Localization

Ribostamycin’s subcellular localization is primarily within the bacterial ribosome, where it binds to the 30S ribosomal subunit . This localization is crucial for its activity, as it allows ribostamycin to interfere with protein synthesis directly. The antibiotic’s targeting signals and interactions with ribosomal RNA ensure its effective localization and function within bacterial cells .

Métodos De Preparación

Comparación Con Compuestos Similares

  • Neomycin
  • Butirosin
  • Xylostasin

Ribostamycin’s broad-spectrum activity and its critical role in combating bacterial infections highlight its importance in both clinical and research settings.

Propiedades

IUPAC Name

5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKGQURZWSPSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860346
Record name 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50474-67-4, 25546-65-0
Record name Xylostasin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ribostamycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

ANone: Ribostamycin primarily targets the A-site of the bacterial ribosome, specifically a region modeled by a RNA oligonucleotide from Escherichia coli 16S rRNA [].

ANone: Ribostamycin's interaction with the A-site induces misreading of the genetic code during translation, ultimately disrupting bacterial protein synthesis []. It also interferes with the translocation step of protein synthesis [].

ANone: Yes, ribostamycin has been shown to inhibit the chaperone activity of protein disulfide isomerase (PDI) in bovine liver [], although it does not affect PDI's isomerase activity [].

ANone: 13C-NMR spectroscopy has been used to characterize ribostamycin and its related compounds, providing insights into the correlation between chemical shifts and structural features [].

ANone: Ribostamycin itself is not an enzyme and does not possess catalytic properties. It acts by binding to its target, the bacterial ribosome, interfering with protein synthesis rather than catalyzing a chemical reaction.

ANone: Yes, all-atom molecular dynamics (MD) simulations and temperature replica-exchange MD simulations have been employed to understand the dynamic interactions between ribostamycin and the N1 riboswitch [].

ANone: The MD simulations revealed how ribostamycin influences the conformational dynamics of the N1 riboswitch and explained the differences in activity observed with similar aminoglycosides like paromomycin [].

ANone: Studies comparing different aminoglycosides, including ribostamycin, indicate that increasing the number of amino groups from four to six generally enhances their potency in inhibiting dopamine-stimulated cAMP accumulation and PTH release in bovine parathyroid cells [].

ANone: Research suggests that the presence of a 2,6-dideoxy-2,6-diaminoglucose substituent at the 4-position of 2-deoxystreptamine plays a crucial role in activating eukaryotic GPI-PLC [].

ANone: NMR studies have shown that the A and B rings of ribostamycin adopt a specific conformation when bound to aminoglycoside-modifying enzymes, suggesting a conserved recognition motif among these enzymes [].

ANone: This information is not extensively discussed in the provided research papers. While one abstract mentions the stability of ribostamycin sulfate for injection [], more detailed research is needed regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers do not delve into specific SHE regulations related to ribostamycin. As with any pharmaceutical compound, adhering to relevant safety and handling guidelines during research, development, and production is essential.

ANone: Studies in guinea pigs have investigated the pharmacokinetics of ribostamycin in serum and perilymph after single and multiple doses, finding that it does not significantly accumulate in either fluid after repeated administration [].

ANone: Research in healthy volunteers and patients with varying degrees of renal impairment indicates that renal function influences the pharmacokinetic profile of ribostamycin. Further studies are needed for detailed characterization [].

ANone: Yes, ribostamycin has shown activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. Studies have investigated its minimum inhibitory concentrations (MICs) against different pathogens, including those associated with gastrointestinal infections [].

ANone: Yes, studies in rats have compared the nephrotoxicity, pharmacokinetics, and therapeutic efficacy of ribostamycin with other aminoglycosides, revealing insights into its in vivo behavior []. Research also exists on its efficacy in treating acute pyelonephritis in rats [].

ANone: Bacteria can develop resistance to ribostamycin through several mechanisms, including:

  • Aminoglycoside-modifying enzymes: These enzymes can inactivate ribostamycin by phosphorylation or acetylation [, ].
  • Ribosomal mutations: Alterations in the ribosomal target site can reduce the binding affinity of ribostamycin [].

ANone: Yes, cross-resistance can occur due to shared resistance mechanisms. For example, bacterial strains resistant to neomycin, a structurally related aminoglycoside, may also exhibit resistance to ribostamycin [].

ANone: The provided abstracts primarily focus on the fundamental properties and activities of ribostamycin. Further research is needed to explore specific drug delivery and targeting strategies for this compound.

ANone: The provided research papers do not extensively discuss biomarkers or diagnostics related to ribostamycin treatment. Further investigation in this area could potentially contribute to personalized medicine approaches.

ANone: Several analytical methods have been employed in the research on ribostamycin, including:

  • Thin-layer chromatography (TLC): This technique is used to separate and identify ribostamycin and its related compounds in pharmaceutical preparations [].
  • Secondary derivative differential pulse polarography: This electrochemical method offers a sensitive approach for the quantitative analysis of ribostamycin sulfate and its preparations [].

ANone: The provided abstracts do not discuss the environmental impact and degradation of ribostamycin. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management.

ANone: Yes, there have been reported cases of anaphylaxis induced by ribostamycin administration, suggesting that it can elicit IgE-mediated allergic responses in some individuals [, ].

ANone: The provided research papers do not specifically address drug-transporter interactions with ribostamycin. Further investigation is needed to determine if any such interactions exist and their potential clinical implications.

ANone: Information regarding ribostamycin's potential to induce or inhibit drug-metabolizing enzymes is not found in the provided abstracts. Further research is necessary to assess its potential for metabolic interactions.

ANone: While the provided research papers do not explicitly address biodegradability, they do highlight ribostamycin's interactions with biological systems, including its effects on mammalian cells and enzymes [, , ]. Further studies are needed to determine its biodegradability and long-term environmental impact.

ANone: The provided research papers do not specifically address recycling or waste management strategies for ribostamycin. Implementing environmentally friendly practices for pharmaceutical waste disposal is crucial.

ANone: Ribostamycin was discovered as a product of Streptomyces ribosidificus []. Its identification contributed to the expanding repertoire of aminoglycoside antibiotics available for combating bacterial infections.

ANone: Research on ribostamycin has provided valuable insights into:

  • Ribosome function: Its interaction with the A-site has helped elucidate the mechanisms of translation and the effects of aminoglycosides on protein synthesis [].
  • Molecular chaperones: The discovery of ribostamycin's ability to inhibit PDI's chaperone activity has expanded our understanding of the diverse roles of these proteins in cellular processes [].
  • Structure-activity relationships: Studying ribostamycin alongside other aminoglycosides has revealed key structural features that influence their activity, potency, and selectivity against bacterial and eukaryotic targets [, ].

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